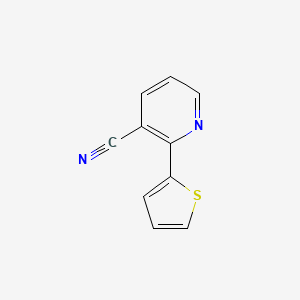

2-Thiophen-2-ylnicotinonitrile

Description

Properties

IUPAC Name |

2-thiophen-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-7-8-3-1-5-12-10(8)9-4-2-6-13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLLQCWHNDWCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Thiophen 2 Ylnicotinonitrile and Its Derivatives

General Synthetic Strategies for Nicotinonitrile Scaffolds

The nicotinonitrile framework, a pyridine (B92270) ring bearing a cyano group, is a common structural motif in medicinal chemistry. Its synthesis is well-established, with several efficient methods for ring construction.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. acsgcipr.orgfrontiersin.org This approach is valued for its atom economy, reduction of waste, and ability to rapidly generate complex molecules from simple precursors. acsgcipr.orgnih.gov For the synthesis of pyridine derivatives, including nicotinonitriles, MCRs offer a convergent and streamlined alternative to linear, multi-step syntheses. nih.govrsc.org

Malononitrile (B47326) is a particularly versatile reagent in MCRs for synthesizing functionalized pyridines due to the reactivity of its active methylene (B1212753) group. eurekaselect.com Four-component reactions involving an aldehyde, a ketone (like acetophenone), malononitrile, and a nitrogen source such as ammonium (B1175870) acetate (B1210297) are commonly employed to build the 2-amino-nicotinonitrile scaffold. researchgate.net These reactions often proceed through a series of condensation and cyclization steps in one pot, providing direct access to highly substituted pyridine rings.

Table 1: Examples of Multi-component Reactions for Pyridine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Nitrogen Source | Catalyst/Conditions | Product Type |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Acetophenone | Malononitrile | Ammonium Acetate | Water, Ultrasound | 2-Amino-nicotinonitriles researchgate.net |

| Aldehyde | Ketone | Malononitrile | Ammonium Acetate | Various | 1,4-dihydropyridine derivatives eurekaselect.com |

This table provides representative examples of MCRs used to form pyridine and related heterocyclic rings.

Cyclocondensation reactions are fundamental to the formation of heterocyclic rings. These reactions involve the joining of two or more molecules, often through the formation of carbon-nitrogen or carbon-carbon bonds, accompanied by the elimination of a small molecule like water or ammonia, to form a cyclic structure. acs.orgnih.gov The synthesis of the nicotinonitrile ring system frequently relies on the cyclocondensation of acyclic precursors.

A common strategy involves the reaction of α,β-unsaturated carbonyl compounds (enones) or their equivalents with reagents that provide the remaining atoms for the pyridine ring. For instance, the reaction between 1,3-dicarbonyl compounds and a nitrogen source can lead to the formation of the pyridine core. beilstein-journals.org In the context of nicotinonitriles, an α,β-unsaturated ketone can react with a cyano-containing species, such as cyanoacetamide or malononitrile, in the presence of a base and a nitrogen donor to yield the substituted nicotinonitrile ring. The key step is the intramolecular cyclization of an intermediate, which then aromatizes to the stable pyridine system. researchgate.net

Specific Synthetic Routes to 2-Thiophen-2-ylnicotinonitrile and Analogs

To synthesize the target molecule, this compound, general strategies for pyridine formation are adapted using thiophene-containing precursors or by introducing the thiophene (B33073) group at a later stage.

A direct and widely used method to construct the core structure of this compound involves the reaction of thiophene-2-carbaldehyde (B41791) with malononitrile. This pathway typically begins with a Knoevenagel condensation. alfa-chemistry.com In this step, the active methylene group of malononitrile attacks the carbonyl carbon of thiophene-2-carbaldehyde, usually catalyzed by a weak base like piperidine (B6355638) or ammonium acetate, to form 2-(thiophen-2-ylmethylene)malononitrile. alfa-chemistry.comorientjchem.org

This intermediate, an ylidenemalononitrile, is a versatile precursor for pyridine synthesis. nih.gov To form the final nicotinonitrile ring, the ylidenemalononitrile can undergo a cyclization reaction with another component that provides the remaining two carbons and one nitrogen atom of the pyridine ring. For example, reaction with a ketone in the presence of ammonium acetate can lead to a highly substituted 2-amino-4-(thiophen-2-yl)nicotinonitrile derivative. Subsequent chemical modification of the amino group and other substituents can then yield the desired this compound. Sequential Knoevenagel condensation followed by cyclization is an efficient strategy for building such heterocyclic systems. nih.gov

Table 2: Catalysts and Conditions for Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Reference |

|---|---|---|---|---|

| Benzaldehyde | Malononitrile | Calcium Ferrite NPs | Methanol, 20 min | orientjchem.org |

| Aromatic Aldehydes | Malononitrile | Ammonium Acetate | Microwave, 20-50 s | acs.org |

| Various Aldehydes | Malononitrile | Cyclic Zinc(II) Thione | Room Temperature | researchgate.net |

This table illustrates various catalytic systems used for the Knoevenagel condensation, the initial step in synthesizing the target compound from aldehyde precursors.

An alternative synthetic approach involves first constructing a nicotinonitrile ring with a leaving group, such as a halogen, at the 2-position. This 2-halogenated nicotinonitrile intermediate can then be functionalized by introducing the thiophene ring through a metal-catalyzed cross-coupling reaction.

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and arylboronic acids. wikipedia.orglibretexts.org In this context, a 2-chloro- or 2-bromonicotinonitrile (B189604) can be coupled with a thiophene-2-boronic acid or its corresponding pinacol (B44631) ester. The reaction is catalyzed by a palladium complex, such as one employing dppf or XPhos as a ligand, in the presence of a base. ntnu.nonih.gov This method offers a convergent route to the target molecule, allowing for the late-stage introduction of the thiophene moiety. The stability and commercial availability of many boronic acids make this a versatile and popular strategy. organic-chemistry.org

Table 3: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Function | Examples |

|---|---|---|

| Electrophile | The carbon backbone with a leaving group. | 2-chloronicotinonitrile, 4-bromoanisole (B123540) ntnu.no |

| Nucleophile | The source of the incoming aryl group. | Thiophene-2-boronic acid nih.gov, Phenylboronic ester nih.gov |

| Catalyst | Facilitates the oxidative addition, transmetalation, and reductive elimination steps. | Pd(dppf)Cl₂, XPhos precatalysts ntnu.nonih.gov |

This table outlines the essential components required for a successful Suzuki-Miyaura cross-coupling reaction to form aryl-aryl bonds.

Thiophene-2-carbaldehyde: This essential aldehyde can be prepared from thiophene through several established methods. The Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a common industrial method for the formylation of electron-rich heterocycles like thiophene. smolecule.comwikipedia.org Another approach is the chloromethylation of thiophene followed by hydrolysis to yield the aldehyde. wikipedia.org A single-step synthesis using thiophene, solid phosgene (B1210022) (triphosgene), and DMF has also been reported as a safer and simpler alternative. google.com

Functionalized Malononitriles: While malononitrile itself is a common starting material, analogs with various substituents may be required for synthesizing derivatives. Substituted malononitriles can be prepared through various organic transformations. For example, Knoevenagel condensation of ketones with malononitrile can yield ylidenemalononitrile intermediates that can be further modified. rsc.org Microwave-assisted synthesis from an aromatic aldehyde, malononitrile, and ammonium acetate is an efficient way to produce benzylidenemalononitrile (B1330407) derivatives. acs.org Additionally, transnitrilation strategies have been developed for the synthesis of complex malononitrile derivatives. utoronto.ca

Regioselective Synthesis Considerations

The synthesis of this compound and its substituted analogues requires precise control over the positioning of functional groups, a concept known as regioselectivity. The construction of the core bi-aryl structure, linking a thiophene ring to a nicotinonitrile ring, often relies on modern cross-coupling reactions where regioselectivity is paramount.

Metal-mediated synthetic approaches have been transformative in the synthesis of complex thiophene derivatives, offering high levels of regioselectivity and compatibility with a wide array of functional groups. nih.gov Techniques such as Suzuki, Stille, or Hiyama cross-coupling reactions are instrumental. In these methods, a pre-functionalized thiophene (e.g., a thiophene boronic acid or stannane) is coupled with a halogenated nicotinonitrile derivative in the presence of a metal catalyst, typically palladium. The choice of reactants and reaction conditions dictates the final substitution pattern. For instance, coupling 2-bromonicotinonitrile with thiophene-2-boronic acid would yield the desired this compound.

Furthermore, the inherent reactivity of the thiophene ring influences the regioselectivity of synthetic transformations. Electrophilic substitution on a thiophene ring generally occurs at the C2 position, and if that is blocked, at the C5 position. Conversely, the pyridine ring of nicotinonitrile is electron-deficient, guiding nucleophilic substitutions to positions 2 and 4. These intrinsic properties must be considered when planning multi-step syntheses to ensure the desired regioisomers are obtained. uoanbar.edu.iq Advanced strategies, including the use of directing groups or carefully orchestrated reaction sequences, are often employed to achieve the desired regiochemical outcome, particularly in the synthesis of polysubstituted derivatives. nih.govbeilstein-archives.orgbeilstein-journals.org

Derivatization Strategies of this compound

Functionalization at the Nicotinonitrile Ring

The nicotinonitrile ring is a primary site for chemical modification, allowing for the introduction of diverse functional groups that can modulate the compound's physicochemical and biological properties.

Amino and hydrazinyl groups are key functional moieties that can be introduced onto the nicotinonitrile ring, often serving as precursors for further heterocyclic constructions. A common strategy involves the conversion of a 2-hydroxynicotinonitrile (B16790) (or its pyridone tautomer) into a more reactive intermediate, such as a 2-chloro derivative. This halogenated intermediate can then undergo nucleophilic substitution with hydrazine (B178648) hydrate (B1144303) to yield the corresponding 2-hydrazinyl nicotinonitrile derivative. nih.gov This reaction provides a direct pathway to introduce a highly reactive hydrazinyl group, which can be used for synthesizing fused-ring systems like triazolopyridines. nih.gov

Similarly, reaction with various amines, such as ethylenediamine (B42938) or p-phenylenediamine, allows for the introduction of amino functionalities at the 2-position of the nicotinonitrile ring. nih.gov These amino-substituted derivatives are valuable intermediates in medicinal chemistry.

Table 1: Synthesis of Hydrazinyl and Amino Derivatives from 2-Chloro-nicotinonitriles This table is generated based on the reaction principles described in the cited literature.

| Starting Material | Reagent | Product | Reference |

| 4-Aryl-6-(naphthalen-1-yl)-2-chloronicotinonitrile | Hydrazine Hydrate | 4-Aryl-6-(naphthalen-1-yl)-2-hydrazinylnicotinonitrile | nih.gov |

| 4-Aryl-6-(naphthalen-1-yl)-2-chloronicotinonitrile | Ethylene Diamine | N-(4-Aryl-3-cyano-6-(naphthalen-1-yl)pyridin-2-yl)ethane-1,2-diamine | nih.gov |

Alkylation and acylation reactions provide further avenues for derivatization. While direct C-alkylation or C-acylation on the electron-deficient nicotinonitrile ring can be challenging, functional groups introduced in previous steps offer handles for these transformations. For example, a hydrazinyl group can be acylated. The reaction of 2-hydrazinyl nicotinonitrile derivatives with reagents like phenylacetyl chloride leads to the formation of N-acylhydrazinyl products. nih.gov

A prevalent acylation strategy involves the formation of an amide bond. For instance, derivatives of nicotinic acid can be converted to their corresponding acyl chlorides using reagents like oxalyl chloride. mdpi.comnih.gov These activated acyl chlorides can then react with an amino-functionalized thiophene to produce N-(thiophen-2-yl) nicotinamide (B372718) derivatives, effectively linking the two heterocyclic systems through an amide bridge. mdpi.comnih.gov This acylation serves as a powerful method for creating libraries of compounds with diverse substituents on both the pyridine and thiophene rings. mdpi.com

Halogenation of the nicotinonitrile ring, particularly at the 2-position, is a cornerstone of its derivatization chemistry. The conversion of 2-pyridone derivatives to 2-chloronicotinonitriles is typically achieved using potent chlorinating agents like a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). nih.gov

The resulting 2-chloro substituent is an excellent leaving group, activating the ring for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles. As previously mentioned, hydrazine and amines are commonly used to displace the chloride, yielding hydrazinyl and amino derivatives, respectively. nih.gov Additionally, sulfur nucleophiles can be employed. The reaction of 2-chloropyridones with thiourea (B124793) can be used to introduce a thione functional group, forming 2-thioxopyridine derivatives. nih.gov The high reactivity of these halogenated intermediates makes them versatile synthons for generating a broad spectrum of functionalized this compound derivatives. nih.govmdpi.com

Modifications of the Thiophene Moiety and its Influence on Molecular Properties

Structural modifications to the thiophene ring have a profound impact on the electronic and physical properties of the entire molecule. mdpi.com The thiophene moiety is generally considered an electron-rich aromatic system, but its electronic character can be finely tuned through substitution or direct modification of the sulfur atom. mdpi.comchalmers.se

One significant modification is the oxidation of the sulfur atom. Chemical oxidation can transform the electron-donating thienyl sulfur into a strongly electron-accepting sulfonyl group (SO₂). mdpi.com This fundamental change in the electronic nature of the thiophene ring alters the electron distribution across the whole molecule, which can substantially impact its optical and electronic properties, such as absorption and emission wavelengths. mdpi.com

Introducing various substituents onto the carbon atoms of the thiophene ring also allows for the modulation of molecular properties. The addition of electron-withdrawing groups can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalmers.se This tuning of frontier orbital energies is critical in the design of materials for organic electronics. mdpi.comchalmers.se Conversely, electron-donating groups can raise the HOMO level. These substitutions affect the molecule's energy gap, which in turn influences its color, fluorescence, and redox properties. jchps.com The versatility of thiophene chemistry allows it to serve not just as a structural component but as a tunable module for controlling molecular function. nih.govresearchgate.net

Table 2: Influence of Thiophene Moiety Modifications on Molecular Properties

| Modification Type | Example | Influence on Properties | Reference(s) |

| Sulfur Oxidation | Thiophene → Thiophene-S,S-dioxide | Converts electron-donating thiophene to an electron-accepting sulfonyl group; alters optical and electronic properties. | mdpi.com |

| Electron-Withdrawing Group (EWG) Substitution | Introduction of -CN, -NO₂ | Lowers HOMO and LUMO energy levels; affects optical absorption and electrochemical behavior. | chalmers.se |

| Electron-Donating Group (EDG) Substitution | Introduction of -CH₃, -OCH₃ | Raises HOMO energy level; can alter reactivity and electronic properties. | jchps.com |

Annulation and Formation of Fused Heterocyclic Systems from this compound Derivatives

The versatile chemical nature of this compound and its derivatives, characterized by the presence of reactive functional groups on the pyridine ring, allows for their use as precursors in the synthesis of a variety of fused heterocyclic systems. These annulation reactions are pivotal in the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.

Synthesis of Triazolopyridine Derivatives

The synthesis of triazolopyridine derivatives from this compound precursors typically involves the transformation of the nitrile group and an adjacent amino or hydrazino functionality. A common strategy is the cyclization of a 2-hydrazinonicotinonitrile (B1598358) derivative. For instance, the reaction of 2-hydrazino-3-cyanopyridine compounds with appropriate reagents can lead to the formation of the triazole ring fused to the pyridine core. While specific examples starting directly from 2-thiophen-2-yl-substituted hydrazinonicotinonitrile are not extensively documented, the general synthetic pathway is well-established for analogous compounds.

Another approach involves the intramolecular cyclization of a 2-azido-3-cyanopyridine derivative, which can be generated from the corresponding 2-chloronicotinonitrile. The azide (B81097) group can then undergo cyclization to form the triazole ring.

A notable method for the synthesis of researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridines involves the reaction of 2-aminopyridines with N-(pyridin-2-yl)benzimidamides, followed by an oxidative N-N bond formation. This strategy could potentially be adapted for 2-amino-3-cyano-4-(thiophen-2-yl)pyridine derivatives to yield the corresponding triazolopyridines.

Table 1: Synthetic Approaches to Triazolopyridine Derivatives

| Starting Material Type | Key Reagents/Conditions | Fused Ring System |

| 2-Hydrazinonicotinonitrile | Acid chlorides, Orthoesters | Triazolo[4,3-a]pyridine |

| 2-Chloronicotinonitrile | Sodium azide, then thermal or photochemical cyclization | Triazolo[1,5-a]pyridine |

| 2-Aminonicotinonitrile | N-(pyridin-2-yl)benzimidamides, PIFA | researchgate.netresearchgate.netnih.govTriazolo[1,5-a]pyridine |

Preparation of Pyridotriazine Derivatives

The construction of the pyridotriazine ring system from this compound derivatives often utilizes the ortho-amino-nitrile functionality. A key reaction is the diazotization of a 2-amino-3-cyanopyridine (B104079) derivative followed by intramolecular cyclization. For example, treatment of a 2-amino-4-(aryl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) at low temperatures leads to the formation of the corresponding pyrido[2,3-d] researchgate.netresearchgate.netorganic-chemistry.orgtriazine derivative. nih.gov This methodology is applicable to substrates bearing a thiophene moiety at the 4-position of the pyridine ring.

The resulting pyridotriazine can undergo further chemical transformations, highlighting its utility as a synthetic intermediate. The presence of the thiophene group can influence the electronic properties and reactivity of the final fused heterocyclic system.

Table 2: Synthesis of a Pyridotriazine Derivative

| Starting Material | Reagents | Product |

| 2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide | NaNO₂, conc. HCl, 0-5 °C | 5-(4-Chlorophenyl)-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d] researchgate.netresearchgate.netorganic-chemistry.orgtriazine-6-carbonitrile nih.gov |

Formation of Pyridine-Pyrazole Hybrid Systems

Pyridine-pyrazole hybrid systems, particularly pyrazolo[3,4-b]pyridines, are of significant interest due to their diverse biological activities. The synthesis of these hybrids from this compound derivatives can be achieved through several routes, primarily involving the reaction of a suitably functionalized pyridine ring with a hydrazine derivative.

One common approach starts with a 2-chloro-3-cyanopyridine (B134404) derivative bearing a thiophene substituent. Reaction of this intermediate with hydrazine hydrate or a substituted hydrazine leads to the formation of a 3-amino-1H-pyrazolo[3,4-b]pyridine. The thiophene moiety at the 4-position of the pyridine ring is retained throughout this transformation.

Alternatively, a 2-hydrazinonicotinonitrile derivative can be cyclized with various reagents to form the pyrazole (B372694) ring. For instance, reaction with β-ketoesters or α,β-unsaturated ketones can yield substituted pyrazolo[3,4-b]pyridines. The specific substitution pattern on the final product is determined by the nature of the cyclizing agent.

The synthesis of 4-methyl-6-pyrazolyl-2-chloronicotinonitriles and their subsequent conversion to 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines upon treatment with hydrazines has been reported, showcasing a versatile method for creating these fused systems. researchgate.net

Table 3: Synthetic Routes to Pyridine-Pyrazole Hybrids

| Starting Material | Key Reagents | Product Type | Reference |

| 2-Chloro-3-cyanopyridine derivative | Hydrazine hydrate | 3-Amino-1H-pyrazolo[3,4-b]pyridine | mdpi.com |

| 2-Hydrazinonicotinonitrile derivative | β-Ketoesters | Substituted pyrazolo[3,4-b]pyridin-3-one | nih.gov |

| 6-Hydrazino-4-methyl-2-chloronicotinonitrile | 1,3-Diketones, then Hydrazine | 3-Amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridine | researchgate.net |

Development of Pyrazolopyridine and Furopyridine Derivatives

The synthesis of pyrazolopyridines from this compound derivatives follows the methodologies described in the preceding section. The formation of furopyridine derivatives, on the other hand, typically requires a 2-hydroxynicotinonitrile or a related precursor.

For the synthesis of furo[2,3-b]pyridines, a 2-alkoxy-3-cyanopyridine derivative can be a key intermediate. For instance, the reaction of a 2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile derivative can lead to the formation of a furo[2,3-b]pyridine. cncb.ac.cn This suggests that a similar strategy could be employed with a 2-thiophen-2-yl substituted nicotinonitrile. The synthesis often involves an intramolecular cyclization facilitated by a base.

A concise four-step synthesis of furo[2,3-b]pyridines with functional handles for cross-coupling reactions has been developed, starting from 2,5-dichloronicotinic acid. nih.gov This route, involving an SNAr reaction and intramolecular cyclization, could potentially be adapted for thiophene-containing analogs.

Table 4: General Strategies for Furopyridine Synthesis

| Starting Material Type | Key Transformation | Fused Ring System |

| 2-Alkoxy-3-cyanopyridine with an activated methylene group in the alkoxy chain | Intramolecular cyclization | Furo[2,3-b]pyridine |

| 2-Halopyridine | Nucleophilic aromatic substitution with a hydroxyketone followed by cyclization | Furo[2,3-b]pyridine |

Construction of Pyrido[2,3-d]pyrimidine and Naphthyridine Derivatives

The synthesis of pyrido[2,3-d]pyrimidines from this compound derivatives is a well-established process, primarily utilizing the corresponding 2-amino-3-cyanopyridine precursor. The reaction of 2-amino-3-cyanopyridines with various one-carbon synthons, such as formamide (B127407), formic acid, or orthoformates, leads to the formation of the pyrimidine (B1678525) ring. researchgate.netnih.gov

For example, the intermolecular cyclization of 2-amino-3-cyanopyridines with formamide is a common method to produce pyrido[2,3-d]pyrimidin-4-amines. researchgate.net Similarly, reaction with acetic anhydride (B1165640) can yield 2-methyl-substituted pyrido[2,3-d]pyrimidines. nih.gov The presence of the thiophene substituent at the 4-position of the pyridine ring is generally well-tolerated in these reactions.

The synthesis of naphthyridine derivatives from nicotinonitrile precursors is more complex and typically requires the presence of an amino group and a group that can be converted into a carbonyl or a related functionality. A common route to 1,8-naphthyridines is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde or a related ketone with a compound containing an active methylene group. ekb.eg Therefore, the conversion of the nitrile group of this compound into an aldehyde or ketone would be a necessary prerequisite for this synthetic pathway.

Table 5: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

| Starting Material | Reagents | Product Type | Reference |

| 2-Amino-3-cyanopyridine derivative | Formamide | Pyrido[2,3-d]pyrimidin-4-amine | researchgate.net |

| 2-Amino-3-cyanopyridine derivative | Acetic anhydride | 2-Methyl-pyrido[2,3-d]pyrimidin-4-one | nih.gov |

| 2-Oxo-pyridine-3,5-dicarbonitrile derivative | Formic acid/H₂SO₄ | Tetrahydropyrido[2,3-d]pyrimidine-4,7-dione | nih.gov |

Generation of Thienopyridine Derivatives

The synthesis of thienopyridine derivatives, specifically thieno[2,3-b]pyridines, from this compound precursors can be achieved through the versatile Gewald reaction or by cyclization of appropriately substituted pyridines. A key intermediate for the synthesis of thieno[2,3-b]pyridines is a 2-mercapto-3-cyanopyridine or its synthetic equivalent.

The condensation of 2-chloro-3-cyanopyridines with methyl/ethyl thioglycolate in the presence of a base provides 2-(alkoxycarbonyl)-3-aminothieno[2,3-b]pyridines. nih.gov This method allows for the construction of the thiophene ring fused to the pyridine core, with the original thiophene substituent remaining at its position on the pyridine ring.

These 3-aminothieno[2,3-b]pyridine derivatives can then be used as building blocks for the synthesis of more complex heterocyclic systems. For example, reaction with aryl isothiocyanates, maleic anhydride, or cyclopentanone (B42830) can lead to a variety of 3-substituted-thienopyridine compounds. ekb.eg

Table 6: Synthesis of Thieno[2,3-b]pyridine Derivatives

| Starting Material | Reagents | Product Type | Reference |

| 2-Chloro-3-cyanopyridine derivative | Methyl/ethyl thioglycolate, KOH/DMF | 2-(Alkoxycarbonyl)-3-aminothieno[2,3-b]pyridine | nih.gov |

| 3-Aminothieno[2,3-b]pyridine derivative | Aryl isothiocyanates | 3-(Arylthioureido)thieno[2,3-b]pyridine | ekb.eg |

Spectroscopic Characterization and Structural Elucidation of 2 Thiophen 2 Ylnicotinonitrile and Its Analogs

Advanced Spectroscopic Techniques for Comprehensive Structural Analysis

The structural elucidation of 2-Thiophen-2-ylnicotinonitrile relies on a suite of spectroscopic methods, each providing unique and complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic structure, and X-ray Diffraction (XRD) reveals the precise three-dimensional arrangement in the solid state.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the thiophene (B33073) and nicotinonitrile moieties.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine (B92270) and thiophene rings. The aromatic region (typically δ 7.0-9.0 ppm) would contain a set of coupled signals corresponding to the three protons of the nicotinonitrile ring and the three protons of the thiophene ring. For example, in the analog 2-Chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile, the aromatic and thiophene ring protons appear as a multiplet in the range of δ 8.30–7.57 ppm. nih.gov The precise chemical shifts and coupling patterns are dictated by the electronic effects of the nitrile group, the nitrogen atom in the pyridine ring, and the sulfur atom in the thiophene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the five carbons of the pyridine ring, the four carbons of the thiophene ring, and the carbon of the nitrile group. The nitrile carbon (C≡N) is characteristically found downfield, typically in the range of δ 115-120 ppm. mdpi.com The carbons attached to heteroatoms (C-N and C-S) and the carbon bearing the nitrile group will also have characteristic chemical shifts. In the analog 2-Chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile, the nitrile carbon appears at δ 116.22 ppm, and the other aromatic carbons resonate between δ 125.22 and 160.23 ppm. nih.gov

2D NMR Techniques: To unambiguously assign the proton and carbon signals and confirm the connectivity, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the pyridine and thiophene rings, confirming the positions of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the two heterocyclic rings, for instance, by observing a correlation between a thiophene proton and the pyridine carbon at the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which helps in determining the preferred conformation of the molecule, particularly the relative orientation of the two rings.

Table 1: Representative ¹H and ¹³C NMR Data for Thiophene-Substituted Nicotinonitrile Analogs

| Compound | Spectroscopic Data | Reference |

| 2-Chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile | ¹H NMR (DMSO-d₆): δ 8.30–7.57 (m, 11H, Ar-H and thiophene-H). ¹³C NMR (DMSO-d₆): δ 160.23, 160.01, 150.21, 134.74, 134.52, 133.45, 132.77, 131.25, 130.55, 130.01, 129.81, 129.33, 128.44, 128.07, 127.77, 127.12, 126.88, 125.82, 125.22 (Aromatic C), 116.22 (C≡N). | nih.gov |

| 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | ¹H NMR (CDCl₃): δ 7.14 (s, 1H, H-5), 5.34 (s, 2H, NH₂). ¹³C NMR (CDCl₃): δ 160.16, 160.07, 159.84, 153.83, 139.21, 136.18, 135.29, 129.86, 129.54, 129.27, 116.90 (Aromatic C), 116.20 (C≡N), 88.15 (C-3). | mdpi.com |

| 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile | ¹³C NMR (CDCl₃): δ 162.25, 157.36, 153.20, 144.24, 137.28, 129.82, 129.73, 128.90, 128.65, 128.41, 126.69 (Aromatic C), 118.09 (C≡N), 110.24 (Pyridinyl C-5), 91.89 (Pyridinyl C-3). | mdpi.com |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic stretching vibration of the nitrile (C≡N) group. This absorption is typically strong and sharp, appearing in the range of 2200-2240 cm⁻¹. For instance, analogs such as 2-amino-4,6-diphenylnicotinonitrile and 2-Chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile show this characteristic C≡N stretch at 2209 cm⁻¹ and 2232 cm⁻¹, respectively. nih.govmdpi.com

Other important absorptions include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

C=C and C=N stretching: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the pyridine and thiophene aromatic rings.

C-H bending: Out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

The combined pattern of these absorptions provides a unique fingerprint for the molecule, confirming the presence of the key nicotinonitrile and thiophene structural units.

Table 2: Characteristic IR Absorption Frequencies for Nicotinonitrile Analogs

| Compound | ν(C≡N) (cm⁻¹) | Other Key Absorptions (cm⁻¹) | Reference |

| 2-Chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile | 2232 | Aromatic ring vibrations | nih.gov |

| 2,2′-(Octylazanediyl)bis(6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile) | 2222 | Aromatic ring vibrations | nih.gov |

| 2-Amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)nicotinonitrile | 2209 | 3412, 3327 (N-H stretch) | mdpi.com |

| 2-Amino-6-(4-hydroxyphenyl)-4-(thiophen-2-yl)nicotinonitrile | 2200 | 3417 (O-H), 3357, 3223 (N-H) | nih.gov |

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (C₁₀H₆N₂S), the high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) corresponding to its exact mass.

Under electron impact (EI) ionization, the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragments. researchgate.net The fragmentation pattern provides a fingerprint that can help confirm the structure. Expected fragmentation pathways for this compound would include:

Loss of the nitrile group: A fragment corresponding to [M - CN]⁺.

Cleavage of the C-C bond between the rings: Leading to ions corresponding to the thiophene and nicotinonitrile fragments.

Fragmentation of the thiophene ring: Loss of entities like CHS or C₂H₂.

Analysis of the isotopic pattern of the molecular ion peak can also confirm the presence of sulfur, which has a characteristic ²S isotope (M+2) with an abundance of about 4.4% relative to the main ³²S isotope. In the mass spectrum of the analog 2-Chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile, the molecular ion peak [M]⁺ was observed at m/z = 346. nih.gov

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. researchgate.netnih.gov The structure of this compound, featuring two conjugated aromatic rings, constitutes a significant chromophore. This extended π-system is expected to absorb UV light, likely exhibiting π → π* transitions.

The absorption spectrum would show one or more strong absorption bands (λₘₐₓ) in the UV region. The position and intensity of these bands are sensitive to the extent of conjugation and the nature of the substituents. Studying analogs allows for an understanding of how different groups affect the electronic transitions. For instance, the related compound (E)-N′-(thiophen-2-ylmethylene) isonicotinohydrazide shows a λₘₐₓ at 350 nm in methanol, indicative of its conjugated system.

When a compound can be grown as a single crystal of sufficient quality, X-ray diffraction provides the most definitive structural information. This technique determines the precise spatial arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. nih.gov

For this compound, an XRD analysis would:

Confirm the planar nature of the pyridine and thiophene rings.

Determine the dihedral angle between the two rings, revealing the molecule's preferred conformation in the solid state.

Elucidate intermolecular interactions, such as π-π stacking or C-H···N hydrogen bonds, which govern the packing of molecules in the crystal.

For example, the crystal structure of a related compound, 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile, revealed that the dihedral angles between the pyridine, thiophene, and methoxyphenyl rings were 36.66° and 40.18°, respectively. The structure was stabilized by intermolecular C–H···O/N, π···π, and Cl···π interactions. nih.gov

Integrated Spectroscopic Data Interpretation and Elucidation of Molecular Architecture

While each spectroscopic technique provides valuable pieces of the structural puzzle, the true power of this analytical approach lies in the integration of all the data. The elucidation of the molecular architecture of this compound is a process of cross-validation and confirmation.

The process begins with MS confirming the molecular formula (C₁₀H₆N₂S). IR spectroscopy then verifies the presence of the key nitrile functional group and the aromatic nature of the rings. ¹H and ¹³C NMR provide the carbon-hydrogen framework, and 2D NMR experiments (COSY, HSQC, HMBC) definitively establish the atomic connectivity, confirming that the thiophene ring is attached at the C2 position of the nicotinonitrile core. UV-Vis spectroscopy corroborates the presence of a large conjugated system. Finally, if a suitable crystal is obtained, XRD analysis provides the ultimate confirmation of the structure with unparalleled precision, revealing bond lengths, angles, and the packing arrangement in the solid state. This integrated approach ensures a comprehensive and unambiguous structural assignment for this compound and its analogs.

Computational and Theoretical Investigations of 2 Thiophen 2 Ylnicotinonitrile

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules, providing a balance between accuracy and computational cost. Through DFT calculations, it is possible to predict the electronic structure and reactivity of 2-Thiophen-2-ylnicotinonitrile, offering a theoretical framework to understand its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO energy is associated with the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

The energy gap is a critical parameter for assessing the stability of a compound. A larger energy gap implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a smaller energy gap suggests that the molecule is more reactive and can be more readily polarized. For thiophene (B33073) derivatives, the HOMO-LUMO gap is influenced by the nature of the substituents on the rings. Electron-withdrawing groups tend to lower the energy of both HOMO and LUMO, while electron-donating groups tend to raise them, thereby modulating the energy gap.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Analogous Thiophene Derivatives (Calculated using DFT/B3LYP/6-311G(d,p))

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene Sulfonamide Derivative 1 | -6.58 | -1.93 | 4.65 |

| Thiophene Sulfonamide Derivative 2 | -6.89 | -3.45 | 3.44 |

Note: The data presented is for analogous thiophene sulfonamide compounds and serves to illustrate the typical range of values obtained through DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent regions of neutral or near-neutral potential.

For a molecule like this compound, the MEP map would likely show the most negative potential (red) localized around the nitrogen atom of the nitrile group due to its high electronegativity and the lone pair of electrons. The nitrogen atom of the pyridine (B92270) ring would also exhibit a negative potential. These regions are the most probable sites for electrophilic attack. Conversely, the hydrogen atoms of the thiophene and pyridine rings would exhibit positive potentials (blue), making them susceptible to nucleophilic attack. The sulfur atom in the thiophene ring can also exhibit a region of positive potential, often referred to as a σ-hole, which can participate in halogen bonding and other non-covalent interactions.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Region | Predicted Electrostatic Potential | Susceptibility |

|---|---|---|

| Nitrogen atom of the nitrile group | Negative (Red) | Electrophilic Attack |

| Nitrogen atom of the pyridine ring | Negative (Red) | Electrophilic Attack |

| Hydrogen atoms on the rings | Positive (Blue) | Nucleophilic Attack |

| Sulfur atom in the thiophene ring | Slightly Positive (Blue/Green) | Nucleophilic Attack/σ-hole interactions |

Mulliken and Natural Population Analysis (NPA) are two common methods used to calculate the partial atomic charges in a molecule from quantum chemical calculations. This information is crucial for understanding the electrostatic interactions and reactivity of the molecule.

Mulliken population analysis partitions the total electron density among the atoms in a molecule. While it is computationally straightforward, it is known to be highly dependent on the basis set used in the calculation, which can sometimes lead to unreliable results.

Natural Population Analysis (NPA), which is based on the Natural Bond Orbital (NBO) method, provides a more robust and less basis-set-dependent description of the atomic charges. NPA is generally considered to provide a more chemically intuitive picture of the charge distribution.

For this compound, both Mulliken and NPA analyses would be expected to show a significant negative charge on the nitrogen atom of the nitrile group and the nitrogen of the pyridine ring due to their high electronegativity. The carbon atom of the nitrile group would likely have a positive charge. The sulfur atom in the thiophene ring is also expected to carry a partial positive charge, while the carbon atoms in both rings will have varying partial charges depending on their chemical environment.

Table 3: Illustrative Mulliken and NPA Atomic Charges for a Thiophene-Nitrile Analogue

| Atom | Mulliken Charge (e) | NPA Charge (e) |

|---|---|---|

| N (nitrile) | -0.45 | -0.52 |

| C (nitrile) | +0.15 | +0.20 |

| S (thiophene) | +0.25 | +0.30 |

Note: The data is illustrative for a generic thiophene-nitrile analogue and highlights the expected trends in charge distribution.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are powerful in silico techniques used to predict how a small molecule (ligand) interacts with a biological target, such as a protein or enzyme. These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In silico screening involves computationally evaluating a library of compounds to identify those that are most likely to bind to a specific biological target. For this compound, this would involve docking the molecule into the active site of a target protein of interest. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is then calculated. A more negative binding energy indicates a more favorable and stable interaction between the ligand and the target.

Thiophene derivatives have been investigated as inhibitors of various protein kinases, which are important targets in cancer therapy. For instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth. Molecular docking studies of thiophene-based compounds with VEGFR-2 have shown that these molecules can effectively bind to the ATP-binding site of the kinase.

A hypothetical docking study of this compound with VEGFR-2 would likely predict a favorable binding affinity, suggesting its potential as a VEGFR-2 inhibitor.

Table 4: Predicted Binding Affinities of Thiophene-Based Kinase Inhibitors (Illustrative Data)

| Compound Analogue | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| Thiophene Derivative A | VEGFR-2 | -8.5 |

| Thiophene Derivative B | VEGFR-2 | -9.2 |

Note: The data presented is for illustrative purposes based on known thiophene-based kinase inhibitors.

Beyond predicting the binding affinity, molecular docking also provides a detailed picture of the binding mode of the ligand within the active site of the target protein. This includes identifying the key amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

In the context of VEGFR-2 inhibition, the binding of small molecules typically involves interactions with key residues in the hinge region of the ATP-binding pocket. For a molecule like this compound, it is plausible that the nitrogen atom of the pyridine ring or the nitrile group could form a crucial hydrogen bond with the backbone amide of a key amino acid residue in the hinge region, such as Cys919 in VEGFR-2. The thiophene and phenyl rings would likely engage in hydrophobic and pi-pi stacking interactions with other residues in the active site, such as Val848, Ala866, and Leu1035, further stabilizing the complex.

Table 5: Key Interaction Residues for Thiophene-Based Inhibitors in the VEGFR-2 Active Site (Illustrative)

| Interaction Type | Key Amino Acid Residues | Interacting Moiety of Ligand |

|---|---|---|

| Hydrogen Bond | Cys919 | Pyridine Nitrogen/Nitrile Nitrogen |

| Hydrophobic/Pi-Pi Stacking | Val848, Ala866, Leu1035 | Thiophene Ring, Phenyl Ring |

Note: The key interaction residues are based on known binding modes of inhibitors with VEGFR-2 and are presented as a plausible scenario for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR models are built upon molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. By correlating these descriptors with experimentally determined biological activities, a predictive model can be developed.

For instance, a 3D-QSAR study on a series of thiophene derivatives as tubulin inhibitors resulted in a model with a high correlation coefficient (R²) of 0.97 and a cross-validation coefficient (Q²) of 0.81. This indicates a strong predictive ability of the model. The study highlighted the importance of steric interactions for the binding affinity of these compounds. Specifically, it was found that bulky substituents at certain positions of the pyridine ring could either decrease or increase the affinity depending on their location. While not directly applicable to this compound, this demonstrates how QSAR can identify key structural features that influence biological activity.

Similarly, 2D-QSAR models have been developed for other classes of compounds containing nicotinonitrile moieties. These models often utilize descriptors such as logP (a measure of lipophilicity), molecular weight, and counts of specific atoms or functional groups. Such models are computationally less intensive and can be useful for screening large libraries of compounds.

The development of a robust QSAR model for this compound and its analogs would require a dataset of compounds with experimentally measured biological activities. The following table illustrates the type of data that would be necessary to build such a model.

Table 1: Hypothetical Data for QSAR Modeling of this compound Analogs

| Compound | Molecular Weight | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Biological Activity (IC₅₀, µM) |

| This compound | 212.26 | 2.8 | 0 | 2 | Value |

| Analog 1 | Value | Value | Value | Value | Value |

| Analog 2 | Value | Value | Value | Value | Value |

| Analog 3 | Value | Value | Value | Value | Value |

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into reaction pathways, transition states, and the kinetic and thermodynamic parameters that govern these processes. For this compound, a plausible synthetic route involves the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes. chemrxiv.orgwikipedia.org Recent computational studies using Density Functional Theory (DFT) have shed light on the intricate mechanism of this reaction. chemrxiv.org

Elucidation of Reaction Pathways and Transition States

The Gewald reaction is a one-pot, multi-component reaction that typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. wikipedia.org Computational studies have elucidated the key steps involved in this process. chemrxiv.org

The reaction is initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile. chemrxiv.org This is followed by the addition of sulfur. The mechanism of sulfur addition and the subsequent cyclization have been a subject of detailed computational investigation. It is understood that the reaction proceeds through the formation of polysulfide intermediates. chemrxiv.org

The decomposition of these polysulfides is a critical step. Computational models suggest that both unimolecular cyclization and intermolecular degradation pathways are possible. chemrxiv.org Protonation of the polysulfide intermediates has been shown to be a key factor, as it lowers the kinetic barrier for their decomposition. chemrxiv.org The final step involves the cyclization of a monosulfide intermediate followed by aromatization to form the stable thiophene ring. chemrxiv.org

The transition states for each elementary step in the reaction pathway can be located and characterized using computational methods. These transition states represent the energy maxima along the reaction coordinate and are crucial for understanding the kinetics of the reaction.

Kinetic and Thermodynamic Parameters of Reactions

Computational studies on the Gewald reaction have provided valuable insights into the kinetic and thermodynamic aspects of the synthesis of the thiophene ring. chemrxiv.org

Kinetics: The kinetic favorability of different reaction pathways has been assessed by calculating the activation energies for each step. The protonation of polysulfide intermediates has been identified as a kinetically favorable pathway for their decomposition. chemrxiv.org Unimolecular decomposition is kinetically favored for longer polysulfide chains (with six or more sulfur atoms), while protonation-induced intermolecular degradation is feasible for polysulfides of all lengths. chemrxiv.org

The following table summarizes the key findings from computational studies on the Gewald reaction mechanism.

Table 2: Summary of Computational Findings on the Gewald Reaction Mechanism

| Reaction Step | Key Findings |

| Initiation | Knoevenagel-Cope condensation is the initial step. chemrxiv.org |

| Sulfur Addition | Leads to the formation of polysulfide intermediates. chemrxiv.org |

| Polysulfide Decomposition | Can occur via unimolecular cyclization or intermolecular degradation. Protonation of polysulfides provides a kinetically favorable decomposition pathway. chemrxiv.org |

| Cyclization & Aromatization | The formation of the aromatic thiophene ring is the thermodynamic driving force of the reaction. chemrxiv.org |

It is important to note that while these computational studies provide a detailed general mechanism for the Gewald reaction, the specific kinetic and thermodynamic parameters for the synthesis of this compound would depend on the specific reactants and reaction conditions used.

Research Applications in Medicinal Chemistry in Vitro and Mechanistic Studies

Investigation of Diverse Pharmacological Activities of 2-Thiophen-2-ylnicotinonitrile Derivatives

The unique combination of the electron-rich thiophene (B33073) moiety and the electron-deficient pyridine (B92270) ring in the this compound scaffold provides a platform for diverse chemical modifications. This has enabled the creation of libraries of derivatives that have been systematically evaluated for a range of biological activities. The following sections detail the key findings from these in vitro pharmacological investigations.

Anti-inflammatory Potential and Associated Molecular Pathways

Derivatives of nicotinonitrile have been identified as promising candidates for the development of new anti-inflammatory agents. ekb.eg The core structure is amenable to modifications that can modulate the activity of key enzymes in inflammatory pathways, such as cyclooxygenases (COX). ekb.eg Studies have shown that certain thiophene and nicotinonitrile-containing compounds possess analgesic and anti-inflammatory properties. soeagra.comresearchgate.net The anti-inflammatory effects of some nicotinonitrile conjugates have been evaluated through in vivo models, demonstrating their potential to reduce inflammation. ekb.eg The mechanism often involves the inhibition of prostaglandin (B15479496) synthesis, a critical process in the inflammatory response. ekb.eg

Antimicrobial Efficacy Studies Against Pathogenic Microorganisms

The antimicrobial potential of compounds derived from the this compound scaffold has been extensively studied against a variety of pathogenic bacteria and fungi. soeagra.comresearchgate.netnih.gov Research has demonstrated that these derivatives can exhibit significant inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.comsemanticscholar.org

For instance, certain novel thiophene derivatives have shown potent activity against Pseudomonas aeruginosa, with some compounds being more effective than the standard drug gentamicin. mdpi.com Thiophene-based heterocycles have also been synthesized and evaluated for their efficacy against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Clostridium difficile, and Candida albicans. nih.gov One spiro-indoline-oxadiazole derivative, in particular, displayed high activity against C. difficile. nih.gov The broad-spectrum activity of these compounds suggests that the thiophene-nicotinonitrile framework is a valuable starting point for developing new antimicrobial agents. soeagra.commdpi.com

| Compound Type | Microorganism | Activity/Result | Reference |

|---|---|---|---|

| Thiophene Derivative 7 | Pseudomonas aeruginosa (Gram-negative) | More potent than standard drug gentamicin | mdpi.com |

| Nicotinonitrile Analogues (3a, 10) | Staphylococcus aureus (Gram-positive) | Showed low Minimum Inhibitory Concentration (MIC) values of 39.06 µg/ml | researchgate.net |

| Spiro-indoline-oxadiazole 17 | Clostridium difficile | Highest activity with MIC values of 2 to 4 μg/ml | nih.gov |

| Thiophene Derivatives 7, 8a, 8b, 10 | Fungal Species | Active against four tested fungal species | mdpi.com |

| Pyridine-Thiophene Metal Complexes (Nickel) | Gram-positive and Gram-negative bacteria | Significant antibacterial activity | semanticscholar.org |

Anticancer and Antiproliferative Activity Evaluation (In Vitro Models)

A significant area of research for this compound derivatives has been in oncology. Numerous studies have reported on the potent in vitro anticancer and antiproliferative activities of these compounds across a wide range of human cancer cell lines. nih.govresearchgate.netnih.govnih.gov The thiophene ring is a key component in many compounds with demonstrated antiproliferative activity. techscience.com

Protein kinases are crucial regulators of cell cycle progression and signaling pathways, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.govsemanticscholar.orgmdpi.com Derivatives of the this compound scaffold have been investigated as inhibitors of several key protein kinases implicated in cancer.

Aurora B Kinase: Aurora B kinase is a key regulator of mitosis, and its overexpression is linked to tumor development. nih.govwhiterose.ac.uk Its inhibition leads to errors in chromosome segregation and subsequent cell death in cancer cells. whiterose.ac.uk Thiophene derivatives have been specifically developed as inhibitors of Aurora kinases, showing potential in disrupting cell proliferation. google.com

EGFR and VEGFR-2: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical tyrosine kinases involved in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors). nih.govresearchgate.net Dual inhibition of both EGFR and VEGFR-2 is a promising strategy in cancer therapy. nih.gov Fused thiophene derivatives have been successfully designed and synthesized as potent dual inhibitors of VEGFR-2 and other kinases like AKT, demonstrating efficacy in blocking cancer cell proliferation. semanticscholar.org Similarly, other heterocyclic systems incorporating thiophene have been evaluated as dual EGFR/VEGFR-2 inhibitors, showing superior cytotoxic activity compared to standard drugs like sorafenib (B1663141) and erlotinib (B232) in some cases. nih.gov

The antiproliferative potential of this compound derivatives has been confirmed through cytotoxicity assays against a panel of human cancer cell lines. These compounds have demonstrated the ability to inhibit the growth of various cancer types, including colon, breast, liver, and lung cancer.

HCT-116 (Colon Cancer): Several novel synthesized 2-(thiophen-2-yl)-1H-indole derivatives have exhibited potent and selective cytotoxicity against the HCT-116 colon cancer cell line. nih.gov Some of these compounds showed IC₅₀ values as low as 7.1 µM, indicating significant growth inhibition. nih.gov Other studies on thieno[2,3-b]pyridines have also reported potent activity against HCT-116 cells. semanticscholar.org

MCF-7 (Breast Cancer): Thiophene derivatives have shown significant cytotoxic activity against the MCF-7 breast cancer cell line. nih.govnih.gov Certain compounds displayed IC₅₀ values below 30 µmol/l and induced cell cycle arrest at the G0/G1 phase. nih.gov In some studies, novel thiazole-thiophene hybrids exhibited greater antitumor activity against MCF-7 cells than the reference drug cisplatin. nih.gov

HepG2 (Liver Cancer): The HepG2 liver cancer cell line has also been shown to be sensitive to thiophene-based compounds. ekb.egnih.gov Fused thienopyrrole and pyrrolothienopyrimidine derivatives were identified as promising candidates with IC₅₀ values as low as 3.023 µM against HepG2 cells. semanticscholar.org Metal complexes of pyridine-thiophene derivatives have also demonstrated a cytotoxic effect on this cell line. semanticscholar.org

A549 (Lung Cancer): Studies have shown that pyridine-thiophene derivatives and their metal complexes possess cytotoxic effects against the A549 lung carcinoma cell line. semanticscholar.org Nickel complexes of one such derivative showed particularly high potency. semanticscholar.org

| Compound Series | Cell Line | Cancer Type | Result (IC₅₀) | Reference |

|---|---|---|---|---|

| 2-(Thiophen-2-yl)-1H-indole derivative (4g) | HCT-116 | Colon | 7.1 ± 0.07 µM | nih.gov |

| Thieno[2,3-b]pyridine derivative (21r) | HCT-116 | Colon | < 50 nM | semanticscholar.org |

| Thiazole-Thiophene Hybrid (4b) | MCF-7 | Breast | 10.2 ± 0.7 µM | nih.gov |

| Thiophene Derivative (SB-200) | MCF-7 | Breast | IC₅₀ < 30 µmol/l | nih.gov |

| Fused Thienopyrrole (4c) | HepG2 | Liver | 3.023 µM | semanticscholar.org |

| Tetrahydrobenzo[b]thiophene (15) | HepG2 | Liver | 2.85 ± 0.17 µM | ekb.eg |

| Pyridine-Thiophene Nickel Complex | A549 | Lung | Potent cytotoxic effect | semanticscholar.org |

Antioxidant Capacity Investigations and Free Radical Scavenging

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in various diseases. Compounds with antioxidant properties can neutralize these harmful free radicals. Thiophene and nicotinonitrile derivatives have been investigated for their antioxidant potential using various in vitro assays. researchgate.nettechscience.comnih.gov

Studies have utilized methods such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays to evaluate these compounds. ekb.egnih.gov Certain newly synthesized nicotinonitrile analogues have demonstrated more effective radical scavenging activity than the standard antioxidant, ascorbic acid, in the ABTS assay. ekb.egconsensus.app Similarly, the total antioxidant capacity (TAC) of some tetrahydrobenzo[b]thiophene derivatives was evaluated, with several compounds showing potency comparable to ascorbic acid. nih.gov These findings suggest that the this compound scaffold can be a foundation for developing effective antioxidant agents. techscience.comnih.gov

Cardiotonic Property Assessment

There is no publicly available research assessing the cardiotonic properties of this compound. The nicotinonitrile scaffold, however, is a key feature in a well-known class of cardiotonic drugs known as bipyridine phosphodiesterase III (PDE-III) inhibitors. nih.govresearchgate.net Marketed drugs like Milrinone (1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile) and Amrinone feature a nicotinonitrile or a related aminopyridine structure. nih.govresearchgate.netdrugbank.com These agents exert their positive inotropic (heart-strengthening) effects by inhibiting PDE-III in cardiac muscle, leading to increased levels of cyclic AMP (cAMP) and enhanced contractility. drugbank.comderangedphysiology.com However, these drugs are structurally distinct from this compound, which features a thiophene ring in place of the second pyridine ring found in milrinone. The bioisosteric replacement of a pyridine with a thiophene ring could significantly alter the compound's pharmacological profile, but specific studies on such an analog for cardiotonic activity have not been reported.

Structure-Activity Relationship (SAR) Investigations of this compound Analogs

Due to the absence of primary biological activity data for this compound, no specific Structure-Activity Relationship (SAR) studies for its analogs could be found. SAR studies are critical for understanding how chemical structure relates to biological activity and for optimizing lead compounds. mdpi.com

For related bipyridine cardiotonic agents like milrinone, SAR investigations have been performed. These studies have revealed that modifications to the pyridine rings, such as the introduction of a methyl group on one ring and the nature of the substituent (e.g., cyano vs. amino) on the other, dramatically influence potency and selectivity. nih.govresearchgate.net For thiophene-containing anticonvulsants, SAR analyses have explored how different substituents on the thiophene and other parts of the molecule impact efficacy and neurotoxicity. researchgate.net Without initial screening data for this compound, a foundation for such comparative SAR studies is missing.

Role in Rational Drug Design and Lead Compound Optimization

The combination of these two moieties in this compound presents a theoretical basis for its potential as a lead compound. A rational drug design program could, for example, explore its potential as a PDE-III inhibitor by modeling its fit into the enzyme's active site compared to known inhibitors like milrinone. nih.govmdpi.com However, the available literature does not indicate that this compound has been utilized as a lead compound or scaffold in any publicly disclosed drug discovery and optimization campaigns.

Potential Applications in Materials Science

Exploration in Electronic and Optical Materials

The exploration of thiophene-containing compounds in the realm of electronic and optical materials is well-documented. The π-conjugated system of the thiophene (B33073) ring is a key feature that can facilitate charge transport, a desirable property for organic electronic devices. Nicotinonitrile derivatives, on the other hand, are known to find applications as non-linear optical and fluorescent materials researchgate.net.

The synthesis and investigation of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives, which bear a structural resemblance to 2-Thiophen-2-ylnicotinonitrile, have shown that these materials can be electrochemically polymerized to form films with interesting electrochromic properties rsc.org. The resulting polymers and copolymers exhibit distinct changes in their UV-visible absorption spectra upon the application of an electrical potential, making them candidates for applications in electrochromic devices (ECDs) rsc.org. These devices can change their light transmission properties and are used in smart windows, displays, and mirrors. The stability, fast response times, and good optical contrast observed in copolymers of these thiophene-furan-thiophene type monomers highlight the potential of incorporating this compound into similar systems rsc.org.

The table below summarizes the key electrochromic properties of a copolymer film containing a related thiophene-furan-carbonitrile monomer, which can serve as an indicator for the potential performance of polymers derived from this compound.

| Property | Value |

| Monomer | 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivative |

| Polymerization Method | Electrochemical |

| Application | Electrochromic Devices (ECDs) |

| Key Features | Stability, Fast Response Time, Good Optical Contrast |

Data based on findings for structurally similar compounds.

Furthermore, nicotinonitrile derivatives have been investigated for their antiproliferative activities, and these studies often involve the synthesis of a variety of substituted analogs, including those with thiophene moieties nih.govacs.org. The spectroscopic and analytical data gathered for these related compounds can be valuable in predicting the characteristics of this compound. For instance, the spectroscopic data for 2-chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile is presented below, offering a reference for the expected spectral features of this compound nih.gov.

| Spectroscopic Data | 2-chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile |

| IR (cm⁻¹) | 2232 (C≡N) |

| ¹H NMR (DMSO-d₆, ppm) | 8.30–7.57 (m, 11H, Ar H, and thiophene ring) |

| ¹³C NMR (DMSO-d₆, ppm) | 160.23, 160.01, 150.21, 134.74, 134.52, 133.45, 132.77, 131.25, 130.55, 130.01, 129.81, 129.33, 128.44, 128.07, 127.77, 127.12, 126.88, 125.82, 125.22, 116.22 |

| MS (EI, m/z) | 346 [M]⁺ |

This data is for a structurally related compound and serves as a reference.

Role in the Design of Novel Polymeric Materials

The presence of both a thiophene and a nicotinonitrile moiety in this compound makes it an intriguing building block for the design of novel polymeric materials. Thiophene units are fundamental components of many conducting polymers, which are valued for their electronic properties. The nicotinonitrile group can introduce polarity and specific functionalities into a polymer chain, potentially influencing its solubility, thermal stability, and intermolecular interactions.

The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which are structurally related to the target compound, has been explored for various applications, including the development of fungicides mdpi.com. The synthetic methodologies employed in these studies could potentially be adapted for the polymerization of this compound or its derivatives mdpi.com. By incorporating this bifunctional monomer into a polymer backbone, it may be possible to create materials with a unique combination of properties derived from both the thiophene and the nicotinonitrile components.

For instance, the nitrile group could be a site for post-polymerization modification, allowing for the tuning of the polymer's properties. Furthermore, the pyridine (B92270) nitrogen provides a site for potential coordination with metal ions, which could lead to the formation of metallo-supramolecular polymers with interesting optical or catalytic properties.

The physical properties of a related compound, 6-(Thiophen-3-yl)pyridine-3-carbonitrile, are listed in the table below, providing an estimation of the characteristics that might be expected for this compound .

| Physical Property | Predicted Value |

| Boiling Point | 306 to 314 °C |

| Melting Point | 147 °C |

| Flash Point | 146 °C |

| Density | 1.29 g/cm³ |

| LogKow: Octanol-Water | 2.45 |

Data is for a structurally related isomer and serves as a reference.

Advanced Analytical Methodologies for 2 Thiophen 2 Ylnicotinonitrile Analysis

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for separating 2-Thiophen-2-ylnicotinonitrile from impurities and related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography/Mass Spectrometry (GC/MS) are powerful tools for achieving high-resolution separation and sensitive detection.

While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, a robust method can be developed based on the analysis of structurally similar compounds, such as other thiophene (B33073) derivatives. sielc.commdpi.com A reverse-phase HPLC (RP-HPLC) method is generally suitable for a molecule of this polarity.

Method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity. A C18 column is a common starting point for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution may be necessary to resolve impurities with different polarities. UV detection is appropriate due to the chromophoric nature of the thiophene and nicotinonitrile rings.

An example of a potential HPLC method for the purity assessment of this compound is outlined in the table below. It is important to note that these parameters are illustrative and would require optimization and validation for this specific compound.

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This method would be capable of separating this compound from potential starting materials, by-products, and degradation products.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds, derivatization may be required. Given the structure of this compound, it may possess sufficient volatility for GC analysis without derivatization. However, if issues with thermal stability or volatility arise, derivatization techniques could be employed. Pyrolysis-GC/MS is another advanced technique that can be used for the analysis of complex molecules by breaking them down into smaller, more volatile fragments. glsciences.eu

GC/MS combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is particularly useful for identifying unknown impurities. In a typical GC/MS analysis of a thiophene derivative, the compound is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms). The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each component. nih.gov

The following table outlines typical parameters for a GC/MS analysis of a thiophene derivative, which could be adapted for this compound.

| Parameter | Suggested Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium, 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-500 amu |

This method would be valuable for identifying volatile organic impurities and for confirming the identity of the main component through its mass spectrum.

Spectroscopic Analytical Methods for Characterization and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for confirming the chemical structure of this compound. The ¹H NMR spectrum would show characteristic signals for the protons on the thiophene and pyridine (B92270) rings, with chemical shifts and coupling constants providing information about their relative positions. sciengine.com Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments. For a related compound, 2-(thiophen-2-ylmethylene)malononitrile, specific chemical shifts have been reported, which can serve as a reference. sciengine.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C≡N (nitrile) stretching vibration, C=C and C=N stretching vibrations of the aromatic rings, and C-H stretching and bending vibrations. globalresearchonline.netiosrjournals.orgresearchgate.net The C-S stretching of the thiophene ring would also be observable. iosrjournals.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum can help to confirm the structure of the molecule. researchgate.net

The following table summarizes the expected spectroscopic data for this compound based on the analysis of similar compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to protons on the thiophene and pyridine rings. |

| ¹³C NMR | Resonances for all carbon atoms, including the nitrile carbon. |

| IR (cm⁻¹) | ~2220 (C≡N stretch), 1600-1400 (aromatic C=C/C=N stretch), ~850-700 (C-S stretch) |

| MS (EI) | Molecular ion peak corresponding to the molecular weight of C₁₀H₅N₂S. |

Validation of Analytical Procedures for Research Reproducibility and Reliability